

# H-Asn(Trt)-OH chemical properties and structure

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## Compound of Interest

Compound Name: H-Asn(Trt)-OH

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An In-depth Technical Guide to **H-Asn(Trt)-OH**: Properties, Structure, and Applications

## Abstract

**H-Asn(Trt)-OH**, chemically known as (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid, is a pivotal building block in synthetic peptide chemistry.<sup>[1][2][3]</sup> The strategic placement of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine offers significant advantages, primarily in preventing common side reactions during peptide synthesis. This guide provides a comprehensive overview of the chemical and physical properties of **H-Asn(Trt)-OH**, its molecular structure, and its critical role in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols and visual diagrams are included to support researchers, scientists, and professionals in drug development.

## Chemical Properties and Identification

**H-Asn(Trt)-OH** is a white to off-white crystalline solid.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized in the tables below. The trityl group's hydrophobic nature significantly influences its solubility, rendering it poorly soluble in water but readily soluble in polar organic solvents.<sup>[1]</sup>

Table 1: Chemical Identifiers for **H-Asn(Trt)-OH**

Identifier	Value
IUPAC Name	(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid[1][3]
CAS Number	132388-58-0[1]
Molecular Formula	C <sub>23</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub> [1][4]
Canonical SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--N[3]
Isomeric SMILES	C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C--INVALID-LINK--[NH3+][1]

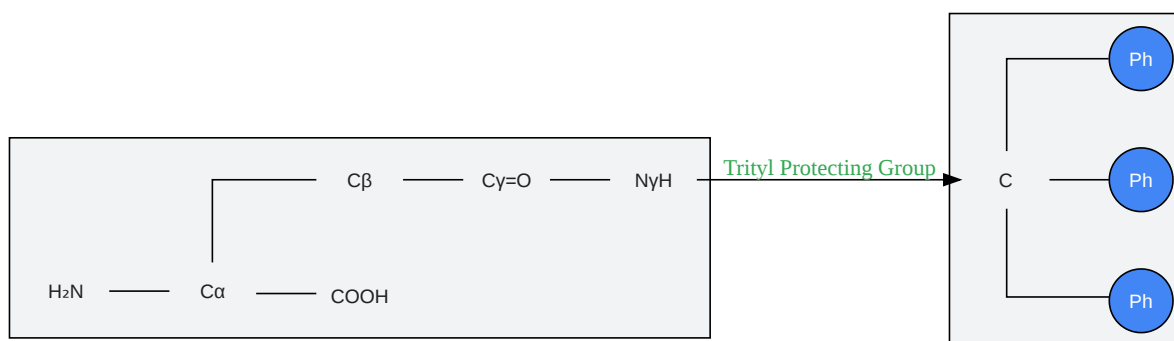
Table 2: Physicochemical Properties of H-Asn(Trt)-OH

Property	Value
Molecular Weight	374.4 g/mol [1][4]
Exact Mass	374.16251 g/mol [1]
Melting Point	201-204°C[1]
Boiling Point (Predicted)	641.2 ± 55.0°C[1]
Density (Predicted)	1.234 ± 0.06 g/cm <sup>3</sup> [1]
Appearance	White to off-white powder[1]
Water Solubility	< 0.00005 g/L at 20°C[1]
Storage Temperature	Room temperature, inert atmosphere[5]

## Molecular Structure

The structure of **H-Asn(Trt)-OH** consists of an L-asparagine core. The key feature is the triphenylmethyl (trityl) group attached to the nitrogen atom of the side-chain amide. This bulky protecting group provides steric hindrance, which is crucial for preventing undesirable side

reactions, such as dehydration to a nitrile, during peptide coupling steps in synthesis.[1][6] The  $\alpha$ -amino and  $\alpha$ -carboxylic acid groups remain unprotected, allowing for peptide bond formation.



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Caption: Chemical structure of **H-Asn(Trt)-OH**.

## Experimental Protocols

**H-Asn(Trt)-OH** is primarily used as a building block in peptide synthesis.[1] While **H-Asn(Trt)-OH** itself can be used, its N $\alpha$ -Fmoc protected form, Fmoc-Asn(Trt)-OH, is the standard reagent in modern Solid-Phase Peptide Synthesis (SPPS).[6][7]

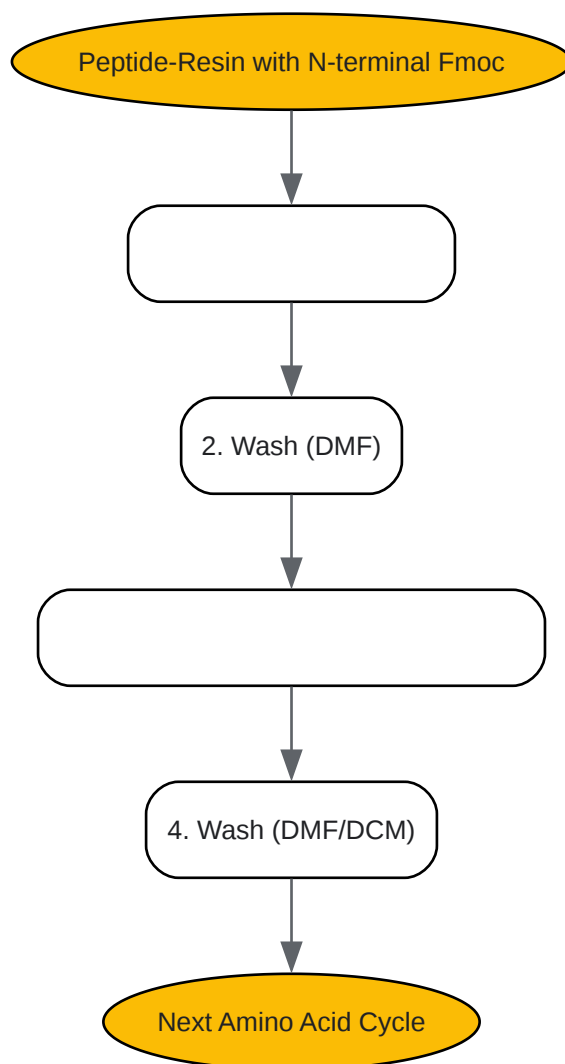
### General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH

This protocol outlines a single coupling cycle for incorporating an Asn(Trt) residue into a growing peptide chain attached to a solid support resin (e.g., Rink Amide resin).

- **Resin Preparation:** The peptide-resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[8]
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20-40% solution of piperidine in DMF for approximately

15 minutes.<sup>[8]</sup> This exposes a free amine for the next coupling step.

- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.<sup>[8]</sup>
- Amino Acid Activation and Coupling:
  - In a separate vessel, Fmoc-Asn(Trt)-OH (typically 5 equivalents) is pre-activated. A common method involves using a coupling reagent like HBTU (5 equivalents) in the presence of a base such as DIPEA (10 equivalents) in DMF or NMP.<sup>[8]</sup>
  - This activated amino acid solution is added to the washed resin. The reaction is allowed to proceed for 40 minutes to 2 hours to ensure complete coupling.<sup>[8][9]</sup>
- Washing: The resin is washed again with DMF and other solvents like Dichloromethane (DCM) and Methanol (MeOH) to remove excess reagents and byproducts.<sup>[8]</sup>
- Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.



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Caption: Standard workflow for one cycle of SPPS.

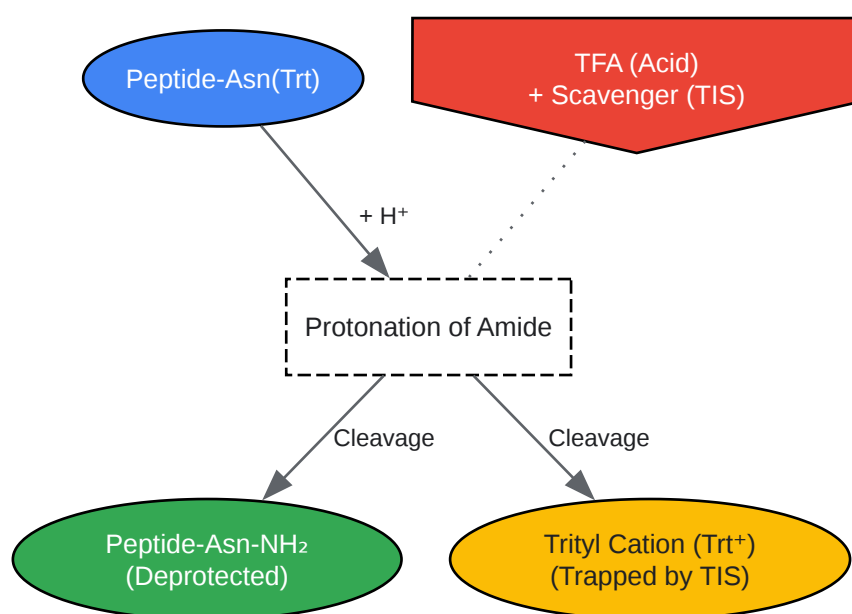
## Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the trityl group, must be removed.

- Resin Preparation: The final peptide-resin is washed and dried under vacuum.
- Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is Reagent B: 88% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).<sup>[10]</sup> TFA is the strong acid that cleaves the peptide from the resin and removes the

protecting groups. TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[10]

- **Cleavage Reaction:** The cleavage cocktail is added to the dried resin (approx. 10 mL per gram of resin). The mixture is agitated at room temperature for 2-3 hours.[10] The removal of the trityl group is generally complete within this timeframe, although if Asn(Trt) is the N-terminal residue, a longer reaction time may be necessary.[6][11]
- **Peptide Precipitation:** The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.[10]
- **Final Processing:** The precipitated peptide is collected by centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.[10] The crude peptide is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]



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Caption: Trityl group deprotection under acidic conditions.

## Characterization

The purity and identity of the synthesized **H-Asn(Trt)-OH** and the final peptides are confirmed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide.<sup>[1]</sup>
- Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure.<sup>[1]</sup>

## Safety and Handling

**H-Asn(Trt)-OH** should be handled with standard laboratory precautions. As a fine powder, inhalation should be avoided by using appropriate personal protective equipment (PPE) such as dust masks and gloves.<sup>[1]</sup> The reagents used in peptide synthesis, particularly TFA, are corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.<sup>[1]</sup>

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